molecular formula C22H24ClN3O2 B600784 Azelastine N-oxide CAS No. 640279-88-5

Azelastine N-oxide

Cat. No.: B600784
CAS No.: 640279-88-5
M. Wt: 397.91
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Azelastine N-Oxide involves the oxidation of Azelastine. One common method employs hydrogen peroxide (H₂O₂) as the oxidizing agent . The reaction typically takes place under controlled conditions to ensure the formation of the desired N-oxide product. The process can be summarized as follows:

    Oxidation Reaction: Azelastine is treated with hydrogen peroxide in the presence of a suitable solvent, such as methanol or chloroform.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the oxidation process.

    Isolation and Purification: The resulting this compound is isolated and purified using standard techniques such as crystallization or chromatography.

Industrial production methods may involve scaling up the reaction and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Azelastine N-Oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Azelastine N-Oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Azelastine N-Oxide is related to its parent compound, Azelastine. Azelastine acts as a histamine H1-receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms . The N-oxide derivative may exhibit similar or modified activity due to the presence of the N-oxide group, which can influence its binding affinity and interaction with molecular targets.

Comparison with Similar Compounds

Azelastine N-Oxide can be compared with other similar compounds, such as:

    Azelastine Hydrochloride: The parent compound, used as an antihistamine.

    Desmethyl Azelastine: A metabolite of Azelastine with a demethylated structure.

    Azelastine EP Impurity B: Another impurity related to Azelastine.

The uniqueness of this compound lies in its N-oxide functional group, which imparts distinct chemical and biological properties compared to its parent compound and other related impurities.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLGALGCDUDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747066
Record name 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640279-88-5
Record name 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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